5-Chloro-1H-indazole-3-carboxylic acid hydrazide
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Description
5-Chloro-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C8H5ClN2O2 . It is an important pharmaceutical intermediate used in the construction of active drug molecular cores .
Synthesis Analysis
The synthesis of 1H-indazole-3-carboxylic acid involves the use of anhydrous acetic acid in a three-necked flask. The substrate is dissolved and clarified by heating and stirring. Then, phosphorus oxychloride is dissolved in anhydrous acetic acid and slowly added. The reaction is refluxed at 90°C for 14 hours. After the reaction is complete, a white precipitate is formed. It is cooled in an ice bath, vacuum filtered, and the solid is washed first with ethyl acetate and then with ether to obtain 5-chloro-1H-indazole-3-carboxylic acid .Molecular Structure Analysis
The structure of 1H-indazole-3-carboxylic acid was solved using direct methods and refined with full-matrix least squares. Anisotropic thermal parameters were assigned to all non-H atoms .Chemical Reactions Analysis
The compound 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was found to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, with a mean GI 50 of 1.90 μM, being very effective against colon and melanoma cell lines .Physical And Chemical Properties Analysis
5-Chloro-1H-indazole-3-carboxylic acid has a molecular weight of 196.59. It has a melting point of 337 °C and a predicted boiling point of 472.1±25.0 °C. The predicted density is 1.644±0.06 g/cm3. It appears as a solid with a yellow color .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-chloro-1H-indazole-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-4-1-2-6-5(3-4)7(13-12-6)8(14)11-10/h1-3H,10H2,(H,11,14)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFHKPMDVNQYJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NN2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901236689 |
Source
|
Record name | 5-Chloro-1H-indazole-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901236689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1H-indazole-3-carboxylic acid hydrazide | |
CAS RN |
1203-97-0 |
Source
|
Record name | 5-Chloro-1H-indazole-3-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1H-indazole-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901236689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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